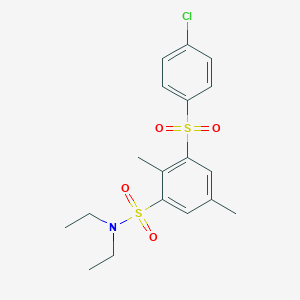
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as BBT, is a novel compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BBT is a hydrazone derivative of 5,6-diphenyl-1,2,4-triazine-3-amine, which is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine.
Mechanism of Action
The mechanism of action of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. In addition, this compound has been shown to exhibit potent anticancer and antimicrobial activities, making it a potential candidate for drug development. However, there are some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis and characterization of novel this compound derivatives may lead to the discovery of more potent and selective compounds.
Synthesis Methods
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or column chromatography. The yield of this compound is typically around 70-80%.
Scientific Research Applications
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and antimicrobial activities. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C26H25N5O |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C26H25N5O/c1-2-3-18-32-23-16-14-20(15-17-23)19-27-30-26-28-24(21-10-6-4-7-11-21)25(29-31-26)22-12-8-5-9-13-22/h4-17,19H,2-3,18H2,1H3,(H,28,30,31)/b27-19+ |
InChI Key |
FEYDJLYIRWSIGJ-ZXVVBBHZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



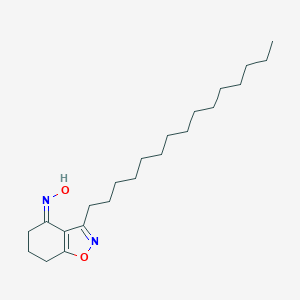
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)

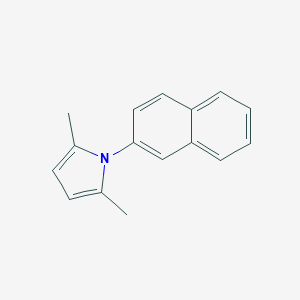
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
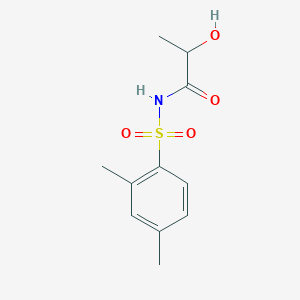
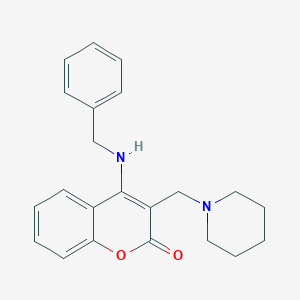
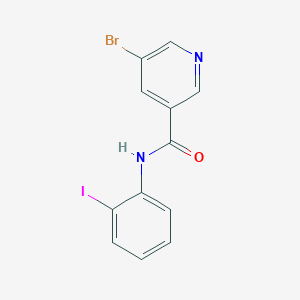

![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)
